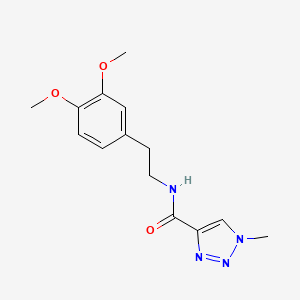
N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as DMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including agriculture, aquaculture, and pharmaceuticals. DMPT is a derivative of the amino acid tryptophan and has been shown to enhance the growth and performance of various organisms. In
Applications De Recherche Scientifique
Anticancer Applications
The compound has been found to have potential anticancer properties. In a study, phenethylamine-based urea derivatives, which share structural similarities with the compound , were found to have significant cytotoxic effects on HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma) cell lines .
Antioxidant Properties
The same study also revealed that these derivatives displayed remarkable antioxidant properties. This suggests that they could be used in the treatment of diseases where oxidative stress plays a significant role .
Alzheimer’s Disease Treatment
There is evidence to suggest that the compound could be used in the treatment of Alzheimer’s disease. An application of a similar compound, (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide, has been found to improve the learning ability and memory ability of experimental animals .
Anti-Inflammatory Activity
The compound has been found to have good anti-inflammatory activity. This could make it useful in the treatment of diseases where inflammation plays a key role .
Neuroprotective Effects
The compound has been found to have a neuroprotective effect. It was found to improve the toxicity of the nerve cells of the primary SD rat, suggesting potential applications in the treatment of neurodegenerative diseases .
6. Potential Role in Treating IgA Nephropathy A compound with similar structural features, TJN-331, has been found to have antinephritic effects in a mouse model of experimental IgA nephropathy .
Mécanisme D'action
Target of Action
The primary target of this compound is the Transforming Growth Factor β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is involved in various physiological processes and pathological conditions, including tissue fibrosis and cancer.
Mode of Action
The compound acts as an inhibitor of TGF-β1 production . By inhibiting the production of TGF-β1, it can prevent the overproduction of cytokines after the deposition of IgA, which is thought to play a critical role in extracellular matrix accumulation .
Biochemical Pathways
The compound affects the TGF-β1 signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting TGF-β1 production, the compound can potentially prevent the pathological changes in glomeruli associated with IgA nephropathy .
Result of Action
The compound has been shown to have antinephritic effects in a mouse model of experimental IgA nephropathy . It inhibits increases in the mesangial matrix index and the number of nuclei per glomerular cross-section, compared with untreated mice with IgA nephropathy . This suggests that the compound may be effective in treating IgA nephropathy.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-18-9-11(16-17-18)14(19)15-7-6-10-4-5-12(20-2)13(8-10)21-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCBJGFODIZNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

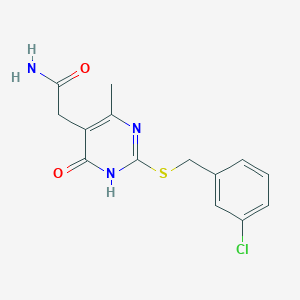
![5-Oxaspiro[3.5]nonan-9-one](/img/structure/B2408043.png)
![N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2408044.png)
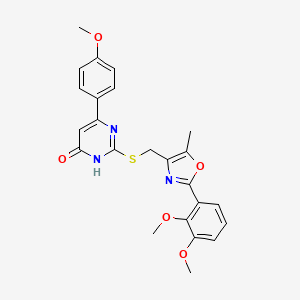
![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408047.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2408048.png)
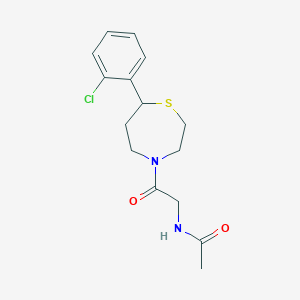
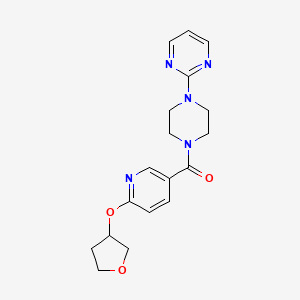
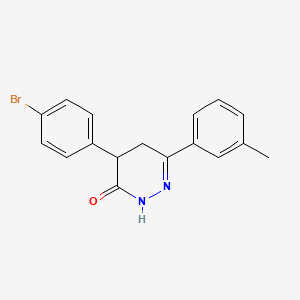
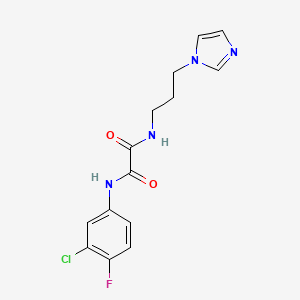
![N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408055.png)
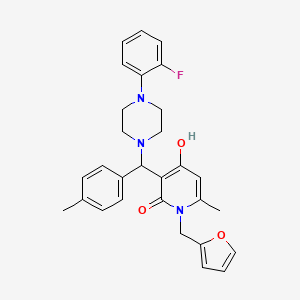
![N-(1-cyanocyclohexyl)-2-{ethyl[3-(hydroxymethyl)phenyl]amino}-N-methylacetamide](/img/structure/B2408057.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2408058.png)